N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-(trifluoromethyl)benzamide
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Description
N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H14F3N3O2S and its molecular weight is 429.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar thiazolopyridine moiety have been found to have notable antibacterial and antifungal activity . They also have other bioactivities including as a beta-amyloid production inhibitor, potent CDK2-cyclin A inhibitor, potential uterus stimulant, coronary dilator, antihypertensives, and muscle relaxant . They are also useful for chemotherapy of various cancers, such as leukemia, lung cancer, and melanoma .
Mode of Action
It is known that the thiazolopyridine moiety interacts with its targets through a series of biochemical reactions . The new approach involves domino N, S -acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization and N -cyclization sequences .
Biochemical Pathways
Compounds with a similar thiazolopyridine moiety are known to affect a wide spectrum of biologically active compounds .
Result of Action
Compounds with a similar thiazolopyridine moiety have been found to have notable antibacterial and antifungal activity, among other bioactivities .
Properties
IUPAC Name |
N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O2S/c1-12-9-18(28)27-17(11-30-20(27)25-12)14-3-2-4-16(10-14)26-19(29)13-5-7-15(8-6-13)21(22,23)24/h2-11H,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEOBLRJFUKAJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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